molecular formula C22H36N2O4 B14256825 Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate CAS No. 215182-30-2

Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate

Cat. No.: B14256825
CAS No.: 215182-30-2
M. Wt: 392.5 g/mol
InChI Key: LKTHLSDDUWTQAA-UHFFFAOYSA-N
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Description

Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C22H36N2O4 It is a derivative of benzene and is characterized by the presence of two hexylamino groups and two ester groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate typically involves the reaction of 2,5-diaminoterephthalic acid with hexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification of the resulting diamine with dimethyl sulfate or another methylating agent yields the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the amino groups to amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hexylamino groups can interact with biological macromolecules, leading to changes in their structure and function. The ester groups may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: Similar structure but lacks the hexyl groups.

    Dimethyl 2,5-bis(ethylamino)benzene-1,4-dicarboxylate: Contains shorter ethyl groups instead of hexyl groups.

    Dimethyl 2,5-bis(methylamino)benzene-1,4-dicarboxylate: Contains even shorter methyl groups.

Uniqueness

Dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate is unique due to the presence of long hexyl chains, which can significantly influence its physical and chemical properties. These long chains can enhance the compound’s hydrophobicity, making it more suitable for certain applications compared to its shorter-chain analogs .

Properties

CAS No.

215182-30-2

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

dimethyl 2,5-bis(hexylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H36N2O4/c1-5-7-9-11-13-23-19-15-18(22(26)28-4)20(16-17(19)21(25)27-3)24-14-12-10-8-6-2/h15-16,23-24H,5-14H2,1-4H3

InChI Key

LKTHLSDDUWTQAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=C(C=C1C(=O)OC)NCCCCCC)C(=O)OC

Origin of Product

United States

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